2-Cyclopropyl-6-methylmorpholine is a chemical compound belonging to the class of morpholines, which are cyclic amines characterized by a morpholine ring. This compound features a cyclopropyl group and a methyl group attached to the morpholine structure, influencing its chemical properties and potential applications. The specific arrangement of these substituents can affect the compound's biological activity, making it of interest in medicinal chemistry and pharmacology.
2-Cyclopropyl-6-methylmorpholine can be synthesized through various organic chemistry methods, typically involving the manipulation of morpholine derivatives. It is classified under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. The compound may also be categorized based on its functional groups and potential biological activity.
The synthesis of 2-Cyclopropyl-6-methylmorpholine can be achieved through several approaches:
The molecular structure of 2-Cyclopropyl-6-methylmorpholine consists of a six-membered morpholine ring with a cyclopropyl group at the second position and a methyl group at the sixth position. The presence of these substituents creates steric hindrance and may influence the compound's reactivity.
2-Cyclopropyl-6-methylmorpholine can participate in various chemical reactions typical for amines and heterocycles:
The mechanism of action for 2-Cyclopropyl-6-methylmorpholine largely depends on its biological targets. In pharmacological studies, compounds with similar structures have been shown to interact with various receptors or enzymes, potentially modulating their activity.
Research into similar compounds indicates that structural modifications can significantly impact potency and selectivity towards biological targets.
Experimental data from similar compounds suggest stability under neutral pH but potential degradation under extreme acidic or basic conditions.
2-Cyclopropyl-6-methylmorpholine has potential applications in several scientific fields:
The exploration of 2-Cyclopropyl-6-methylmorpholine continues as researchers investigate its full range of applications and mechanisms in various fields of study.
The structural architecture of 2-cyclopropyl-6-methylmorpholine (chemical formula: C₈H₁₅NO) represents a convergence of stereochemical complexity and medicinal chemistry utility. Characterized by its saturated oxygen-nitrogen heterocycle adorned with a cyclopropyl substituent at the 2-position and a methyl group at the 6-position, this compound exemplifies the strategic integration of conformationally constrained motifs in bioactive molecule design. Its emergence reflects a broader shift toward three-dimensional scaffolds in pharmaceutical development, addressing the flatness prevalent in traditional aromatic systems. The morpholine core provides synthetic versatility, while the cyclopropyl moiety induces ring strain and torsional effects that profoundly influence target binding and metabolic stability [2] [6].
Table 1: Fundamental Chemical Identifiers of 2-Cyclopropyl-6-methylmorpholine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₈H₁₅NO |
SMILES Notation | CC1CNCC(O1)C2CC2 |
InChI Key | RNKRUMKDAJVRSL-UHFFFAOYSA-N |
IUPAC Name | 2-cyclopropyl-6-methylmorpholine |
Predicted CCS (Ų) [M+H]⁺ | 132.9 |
Topological Polar Surface Area | 12.5 Ų |
The synthetic exploration of substituted morpholines gained momentum in the 1980s–1990s with the recognition that saturation and chirality could enhance pharmacokinetic properties. Morpholine itself is a classical heterocycle, but the incorporation of alkyl and cycloalkyl substituents represented a strategic evolution. The cyclopropyl group emerged as a privileged bioisostere for aryl, vinyl, or carbonyl functionalities due to its unique electronic properties and ability to restrict conformational flexibility. This is exemplified by its application in Farnesoid X Receptor (FXR) binders, where cyclopropyl-containing heterocycles demonstrated enhanced metabolic stability and target engagement [6].
2-Cyclopropyl-6-methylmorpholine specifically arose from efforts to optimize dopamine receptor agonists and antibacterial adjuvants. Its design principles draw from seminal work on compounds like PF592,379 (a D3 receptor agonist), where the morpholine nitrogen served as a vector for structural diversification. The cyclopropyl substituent was strategically positioned to explore steric interactions within hydrophobic binding pockets, while the methyl group modulated the scaffold’s overall lipophilicity (log P) [3]. Early synthetic routes faced challenges in diastereoselective cyclopropanation and regioselective N-alkylation, driving innovations in asymmetric catalysis and protecting group strategies.
This compound exemplifies the concept of scaffold hopping – the replacement of core structures while retaining bioactive properties. Its morpholine core serves as a versatile hydrogen-bond acceptor/donor platform, readily undergoing N-functionalization or O-alkylation to generate diverse pharmacophores. The cyclopropyl ring acts as a conformational lock, mimicking transition states or enforcing bioactive conformations inaccessible to flexible chains. This is critical in GPCR-targeted therapies (e.g., dopamine D3 agonists), where precise spatial orientation of pharmacophore elements dictates subtype selectivity [3] [4].
In modular drug design, 2-cyclopropyl-6-methylmorpholine functions as:
Table 2: Synthetic Applications in Scaffold Design
Target Pharmacophore | Synthetic Route | Key Advantage |
---|---|---|
Bitopic Dopamine D3 Agonists | N-Alkylation with linker-SP motifs | Enhanced D3R selectivity (>100-fold vs D2R) |
FXR Modulators | Cyclopropanation of morpholine precursors | Improved metabolic stability in liver microsomes |
β-Lactamase Inhibitors | Integration via C2-cyclopropyl attachment | Synergistic activity with carbapenem antibiotics |
The presence of two chiral centers (C2 and C6) in 2-cyclopropyl-6-methylmorpholine generates four possible stereoisomers, sparking ongoing debates:
Enantiospecificity vs. Functional Promiscuity: Studies on dopamine receptor ligands reveal that minor stereochemical alterations dramatically impact binding. For example, the (2S,5S) diastereomer of morpholine-based D3R agonists exhibits significantly higher affinity (>10-fold) and metabolic stability than its (2R,5R) counterpart. This underscores the necessity for absolute stereochemical control in synthesis [3]. Controversy arises regarding whether all stereoisomers should be evaluated for off-target effects or whether early-stage screening should focus solely on predicted eutomers.
Conformational Dynamics in Solution vs. Bound State: The cyclopropyl group imposes significant ring puckering constraints on the morpholine chair conformation. Nuclear magnetic resonance (NMR) and computational studies debate the extent to which solution-state conformers predict bound-state geometries. Some researchers argue that the cyclopropyl-morpholine torsion angle populates a narrow rotational range, favoring pre-organized binding. Others posit that protein binding pockets induce substantial conformational reorganization, diminishing the predictive power of free-state analyses [3] [6].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7